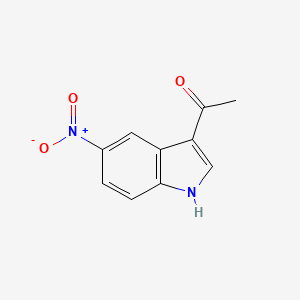

1-(5-nitro-1H-indol-3-yl)ethan-1-one

描述

Significance of Indole (B1671886) Ring Systems in Contemporary Chemical Research

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a privileged scaffold in chemical and medicinal research. wikipedia.orgijpcbs.com This aromatic heterocyclic system is a fundamental component of many natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). ijpcbs.comparchem.com Its unique electronic properties make it a versatile building block, highly reactive in electrophilic substitution reactions, which allows for the synthesis of a vast array of derivatives. ijpcbs.com

In medicinal chemistry, the indole scaffold is a cornerstone for drug discovery, with indole derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. parchem.comnih.gov Since 2015, the U.S. Food and Drug Administration has approved numerous indole-based drugs for conditions ranging from migraines to infections and hypertension. The rigid, well-defined three-dimensional structure that can be built from the indole core allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets like proteins and enzymes. parchem.com

Overview of Nitro-Substituted Indoles within Organic Synthesis and Medicinal Chemistry Paradigms

The introduction of a nitro group (—NO₂) onto the indole ring creates a class of compounds known as nitroindoles, which are of significant interest in both organic synthesis and medicinal chemistry. nrochemistry.com The strongly electron-withdrawing nature of the nitro group profoundly influences the electronic character of the indole ring system, deactivating the benzene portion towards electrophilic attack while influencing the reactivity of the pyrrole ring. This modification opens up unique synthetic pathways and biological activities. nrochemistry.comorganic-chemistry.org

Nitroindoles serve as crucial intermediates in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the construction of diverse heterocyclic systems. d-nb.info In the realm of medicinal chemistry, the nitro group is a versatile functional group, though it is sometimes considered a "structural alert" due to potential toxicity. organic-chemistry.org However, it is a key component in many established drugs and hypoxia-activated prodrugs, particularly in the development of novel anticancer and antiparasitic agents. organic-chemistry.orgorganic-chemistry.org Research has specifically highlighted 5-nitroindole (B16589) derivatives for their potential as anticancer agents that target and bind to c-Myc G-quadruplex DNA structures. d-nb.infokhanacademy.org

Contextualization of 1-(5-nitro-1H-indol-3-yl)ethan-1-one as a Key Indole Scaffold

This compound , also known as 3-acetyl-5-nitroindole, emerges as a significant scaffold at the intersection of these two chemical domains. It incorporates the foundational indole nucleus, the synthetically versatile nitro group at the 5-position, and an acetyl group at the 3-position. The C3 position of indole is the most common site for electrophilic substitution, and the acetyl group here makes this compound a key derivative of 3-acetyl indole. 3-acetyl indoles are important starting materials for the synthesis of numerous bioactive indole alkaloids, such as meridianins and chuangxinmycin. nih.gov

The structure of This compound makes it a valuable intermediate. The ketone of the acetyl group and the nitro group are both amenable to a wide range of chemical transformations, allowing this single molecule to serve as a branching point for the synthesis of a large library of more complex derivatives for drug discovery and materials science. For instance, derivatives of 1-(1H-indol-3-yl)ethanone are being actively investigated for their antimicrobial properties. nih.gov

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 5-nitroindole. wikipedia.orgorganic-chemistry.orgresearchgate.net This classic electrophilic aromatic substitution reaction uses an acyl chloride (like acetyl chloride) and a Lewis acid catalyst to introduce the acetyl group onto the electron-rich pyrrole ring of the 5-nitroindole precursor. organic-chemistry.orgsigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4771-10-2 | americanelements.com |

| Molecular Formula | C₁₀H₈N₂O₃ | americanelements.comuni.lu |

| Molecular Weight | 204.19 g/mol | americanelements.com |

| IUPAC Name | 1-(5-nitro-1H-indol-3-yl)ethanone | americanelements.com |

| Appearance | Powder | americanelements.com |

| Boiling Point | 429.1 °C at 760 mmHg | americanelements.com |

| Density | 1.405 g/cm³ | americanelements.com |

Structure

3D Structure

属性

IUPAC Name |

1-(5-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-3-2-7(12(14)15)4-8(9)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWCZAGQLZTPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197258 | |

| Record name | Indole, 3-acetyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-10-2 | |

| Record name | Indole, 3-acetyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4771-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-acetyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 5 Nitro 1h Indol 3 Yl Ethan 1 One and Analogous Structures

Precursor Synthesis Strategies for 5-Nitro-1H-Indole Derivatives

The synthesis of the target compound commences with the preparation of the 5-nitro-1H-indole scaffold. This precursor is of significant interest due to its utility in the synthesis of various biologically active molecules. researchgate.net Two primary strategies for its formation are the direct nitration of the indole (B1671886) system and the construction of the nitro-substituted indole ring via cyclization reactions.

Electrophilic Aromatic Nitration of Indole Systems

The direct nitration of the indole ring is a classic example of an electrophilic aromatic substitution reaction. The indole nucleus is a π-excessive heterocycle, making it highly reactive towards electrophiles. bhu.ac.in The preferred site of electrophilic attack is the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate is more effectively stabilized by the nitrogen lone pair. bhu.ac.in However, under strongly acidic conditions, the indole nitrogen or the C3 position can be protonated, which deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in

To achieve nitration on the benzene (B151609) ring, particularly at the C5 position, reaction conditions must be carefully controlled. Direct nitration of unsubstituted indole often leads to polymerization or the formation of 3-nitroindole under non-acidic conditions. bhu.ac.innih.gov To favor substitution on the benzenoid ring, the more reactive C3 position is often blocked, or the reaction is carried out under conditions that promote electrophilic attack on the less reactive benzene portion of the molecule. For instance, nitration of 3-acetylindole (B1664109) with concentrated nitric acid can yield the 6-nitro derivative, with smaller amounts of the 4-nitro isomer. umn.edu The synthesis of 3,5-dinitroindole has been achieved starting from either 5-nitroindole (B16589) or 3-nitroindole, indicating that the nitro group can be introduced at the C5 position. umn.edu Non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, are often employed to prevent the acid-catalyzed polymerization of the indole substrate. bhu.ac.in

Table 1: Comparison of Nitrating Agents for Indole Systems

| Nitrating Agent | Typical Conditions | Primary Product(s) | Remarks |

|---|---|---|---|

| Conc. HNO₃ / H₂SO₄ | Strongly acidic | Complex mixtures, polymers, or C5-nitro product if C3 is blocked/protonated | Harsh conditions can lead to degradation of the indole ring. bhu.ac.inmasterorganicchemistry.com |

| Benzoyl Nitrate | Non-acidic | 3-Nitroindole (with unsubstituted indole) | Milder conditions prevent polymerization. bhu.ac.in |

| Ethyl Nitrate | Non-acidic | 3-Nitro derivative | Used as a non-acidic alternative. bhu.ac.in |

| Trifluoroacetyl Nitrate | Non-acidic, non-metallic | 3-Nitroindoles | Generated in situ, offers a mild alternative for C3 nitration. nih.gov |

Application of the Cadogan–Sundberg Indole Synthesis for Nitroindole Formation

An alternative to direct nitration is the construction of the indole ring system with the nitro group already in place. The Cadogan–Sundberg indole synthesis is a powerful name reaction that facilitates the formation of indoles from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite (B83602). wikipedia.orghellenicaworld.comsynarchive.com This method is particularly useful for preparing substituted indoles that may be difficult to access through direct functionalization.

The reaction mechanism involves the deoxygenation of the nitro group in the o-nitrostyrene substrate by the phosphite reagent to form a nitroso intermediate. wikipedia.orgrsc.org This is followed by a thermal 6-electron ring-closure reaction, where the nitroso group reacts with the adjacent alkene. The resulting N-hydroxyindole intermediate is then further deoxygenated by another equivalent of the phosphite to yield the final indole product. wikipedia.orgrsc.orgbohrium.com

To synthesize 5-nitro-1H-indole using this method, the required starting material would be a styrene (B11656) derivative bearing a nitro group at the ortho position to the vinyl group and another nitro group at the para position to the vinyl group on the benzene ring. The Cadogan-Sundberg cyclization would then construct the pyrrole ring, yielding the 5-nitroindole scaffold. This approach offers high regiocontrol for the placement of the nitro group on the benzene ring, circumventing the regioselectivity challenges associated with direct electrophilic nitration. rsc.org

Formation of the Ethanone (B97240) Moiety via Acylation Reactions

With the 5-nitro-1H-indole precursor in hand, the next critical step is the introduction of the acetyl (ethanone) group at the C3 position. This is typically achieved through an electrophilic acylation reaction.

Regioselective Acylation at the C3 Position of the Indole Nucleus

The C3 position of the indole ring is the most nucleophilic and thus the most reactive site for electrophilic substitution. bhu.ac.innih.gov This regioselectivity is attributed to the superior resonance stabilization of the cationic intermediate (arenium ion) formed upon attack at C3 compared to attack at C2 or other positions. bhu.ac.in In the C3-attack intermediate, the positive charge is adjacent to the nitrogen atom, allowing for effective delocalization of the nitrogen's lone pair of electrons. Therefore, acylation of 5-nitro-1H-indole is expected to proceed with high regioselectivity to furnish the desired 3-acylated product. While the nitro group at the C5 position is electron-withdrawing and deactivates the benzene ring, the pyrrole moiety remains sufficiently electron-rich to react readily at C3. bhu.ac.in

Utilization of Acylating Agents and Reaction Conditions

Several methods are available for the C3-acylation of indoles, most of which are variations of the Friedel–Crafts acylation. acs.org The choice of acylating agent and catalyst is crucial to achieve high yields and avoid side reactions.

A general and effective method involves the use of acyl chlorides, such as acetyl chloride, in the presence of a dialkylaluminum chloride Lewis acid, like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). organic-chemistry.org This reaction proceeds under mild conditions, typically in a solvent like dichloromethane (B109758) (CH₂Cl₂), and importantly, does not require protection of the indole N-H group. organic-chemistry.org The use of milder Lewis acids like Et₂AlCl is preferred, as stronger ones like aluminum chloride (AlCl₃) can cause decomposition of the sensitive indole substrate. organic-chemistry.org

Another approach utilizes N-acylbenzotriazoles as the acylating agents. acs.org These reagents, in combination with a Lewis acid such as titanium tetrachloride (TiCl₄), can effectively acylate the C3 position of indoles to provide the corresponding 3-acylindoles in good yields. acs.org The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like DMF, is a well-known method for introducing a formyl group (an aldehyde) at the C3 position of indoles, including 5-nitro-1H-indole. d-nb.info While this yields an aldehyde rather than a ketone, it represents a related and important C3-acylation strategy.

Table 2: Selected Acylation Methods for the Indole C3 Position

| Acylating Agent | Catalyst / Conditions | Product | Key Advantages |

|---|---|---|---|

| Acyl Chlorides | Et₂AlCl or Me₂AlCl, CH₂Cl₂ | 3-Acylindole | High yields, mild conditions, no N-H protection needed. organic-chemistry.org |

| N-Acylbenzotriazoles | TiCl₄ | 3-Acylindole | Good yields, exclusive C3-acylation. acs.org |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | N/A | 3-Formylindole | Effective for introducing an aldehyde group at C3. d-nb.info |

Derivatization and Functionalization Strategies Post-Synthesis

Once 1-(5-nitro-1H-indol-3-yl)ethan-1-one is synthesized, it serves as a versatile intermediate for further chemical modifications. Functionalization can be directed at two primary sites: the ethanone moiety and the nitro group.

The carbonyl group of the ethanone side chain is a prime site for derivatization. For example, it can react with hydroxylamine (B1172632) or its derivatives to form oximes. The synthesis of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives has been reported as a strategy to generate new compounds with potential biological activity. nih.gov The ethanone can also participate in condensation reactions or serve as a handle to build more complex heterocyclic systems. jmchemsci.com

The nitro group on the benzene ring offers another key point for functionalization. A common and synthetically valuable transformation is the reduction of the nitro group to a primary amine. This is often accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). d-nb.info The resulting 1-(5-amino-1H-indol-3-yl)ethan-1-one is a valuable building block, as the amino group can be further modified through reactions such as acylation, alkylation, or diazotization, allowing for the introduction of a wide array of functional groups and the synthesis of diverse indole derivatives.

Chemical Transformations of the Nitro Group

The nitro group, particularly at the C5 position of the indole ring, is a versatile functional group that can be chemically transformed to introduce new functionalities. A primary transformation is its reduction to an amino group, which serves as a crucial precursor for further derivatization.

One of the most common methods for this transformation is catalytic hydrogenation. For instance, the reduction of a 5-nitroindole derivative to the corresponding 5-aminoindole (B14826) can be achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere d-nb.info. This method is highly efficient and often proceeds with high yields.

Beyond simple reduction, the nitro group is integral to reductive cyclization strategies for indole synthesis itself. In reactions like the Cadogan-Sundberg synthesis, a nitro group on an ortho-nitrostyrene is deoxygenated by reagents like triethyl phosphite, leading to a nitrene intermediate that cyclizes to form the indole ring rsc.org. Similarly, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide provides a pathway to various indole derivatives studfile.net. These reactions highlight the dual role of the nitro group as both a directing group and a reactive center for constructing the heterocyclic core studfile.netresearchgate.net.

The table below summarizes common reductive methods for the nitro group in indole derivatives.

| Reagent/Catalyst | Conditions | Product | Reference |

| Pd/C, H₂ | Methanol | 5-Aminoindole derivative | d-nb.info |

| SnCl₂·2H₂O | Alcohol, Heat | 1-Hydroxyindole derivative (via cyclization) | mdpi.com |

| Triethyl phosphite | Reflux | Indole (Cadogan reaction) | rsc.orgresearchgate.net |

| Fe/HCl or Zn/CH₃COOH | Acidic medium | Aminoindole | rsc.org |

Modifications and Substitutions on the Ethanone Side Chain

The ethanone side chain at the C3 position of the indole nucleus is a key site for chemical modification, allowing for the extension and functionalization of the molecule. The carbonyl group of the 3-acetyl moiety can undergo a range of reactions typical of ketones.

Reduction of the carbonyl group is a straightforward modification. Reagents such as lithium borohydride (B1222165) can reduce the ketone in 3-acetylindole to a secondary alcohol, yielding 1-(1H-indol-3-yl)ethanol researchgate.net. Further reactions can then be performed on this hydroxyl group.

Another significant modification involves the reaction of the carbonyl group with nitrogen-based nucleophiles. For example, 1-(1H-indol-3-yl)ethanone can react with hydroxylamine or its derivatives to form oximes nih.gov. These oxime ethers can serve as scaffolds for further synthetic elaboration nih.gov.

The α-carbon of the ethanone group also possesses acidic protons, enabling condensation reactions. 3-Acetylindole serves as a versatile starting material for the synthesis of more complex bioactive alkaloids, such as 5-(3-indolyl)oxazoles and β-carboline alkaloids, through multi-step sequences that modify the side chain researchgate.net.

The following table outlines key reactions involving the ethanone side chain of 3-acetylindoles.

| Reaction Type | Reagent(s) | Product | Reference |

| Reduction | Lithium borohydride | 1-(1H-indol-3-yl)ethanol | researchgate.net |

| Oxime Formation | Hydroxylamine derivatives | (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime | nih.gov |

| Alkaloid Synthesis | Multi-step sequences | 5-(3-Indolyl)oxazoles, β-carbolines | researchgate.net |

Nucleophilic Addition Reactions Involving Indole Derivatives

The indole ring is an electron-rich heterocycle, making it an excellent nucleophile. Electrophilic substitution typically occurs at the C3 position due to the stability of the resulting cationic intermediate bhu.ac.in. When the C3 position is blocked, as in this compound, nucleophilic character can be expressed at the N1 position or through reactions that involve the broader π-system.

N-functionalization of indoles is a common strategy, proceeding via nucleophilic addition of the indole nitrogen to an electrophile. For example, indoles react smoothly with vinylene carbonate in the presence of a base like K₂CO₃ to yield N-functionalized products mdpi.comresearchgate.net. This reaction tolerates a variety of functional groups on the indole ring, including nitro groups mdpi.comresearchgate.net.

The C3 position remains the most nucleophilic site in unsubstituted indoles. This reactivity is harnessed in additions to activated electrophiles such as allenes. Gold-catalyzed reactions of indoles with allenes proceed via π-activation of the allene, followed by a selective nucleophilic attack from the C3 of the indole to form 3-allyl-indoles uea.ac.uk. The strong nucleophilic character of indole has been widely explored in such reactions uea.ac.ukresearchgate.net.

Elucidation of Reaction Mechanisms in the Synthesis of this compound and Related Compounds

Understanding the reaction mechanisms is fundamental to controlling the synthesis and functionalization of this compound. Key mechanistic pathways include those for aromatic nitration, indole ring formation, and side-chain condensation reactions.

Mechanistic Studies of Aromatic Nitration Processes

The introduction of a nitro group onto an aromatic ring, such as indole, is a classic electrophilic aromatic substitution reaction. The mechanism hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺) masterorganicchemistry.com. In traditional methods using a mixture of nitric acid and sulfuric acid, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion masterorganicchemistry.com.

The electron-rich indole ring then attacks the nitronium ion. Attack at the C3 position is favored because the resulting intermediate cation is stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the fused benzene ring bhu.ac.in. Subsequent deprotonation restores aromaticity and yields the 3-nitroindole product.

However, the high reactivity of indole towards acids can lead to polymerization. Therefore, non-acidic nitrating agents are often preferred bhu.ac.in. One such method involves trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640) nih.govrsc.org. The mechanism still proceeds via electrophilic attack by the nitronium ion, which is delivered by the reagent under milder, non-acidic conditions, offering high regioselectivity for the C3 position rsc.org. DFT calculations have supported a highly regioselective transition state for the reaction between an N-protected indole and trifluoroacetyl nitrate rsc.org.

Understanding Cyclocondensation and Cyclization Reaction Pathways

The formation of the indole ring itself is often achieved through cyclocondensation reactions, with the Fischer indole synthesis being the most prominent example bhu.ac.inbyjus.com. The mechanism of the Fischer synthesis is a well-studied, multi-step process:

Hydrazone Formation : An arylhydrazine condenses with an aldehyde or ketone to form an arylhydrazone.

Tautomerization : The hydrazone tautomerizes to its enamine form.

researchgate.netresearchgate.net-Sigmatropic Rearrangement : Under acidic catalysis, the enamine undergoes a key irreversible researchgate.netresearchgate.net-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which breaks the weak N-N bond and forms a new C-C bond byjus.comalfa-chemistry.com.

Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminoindoline) byjus.com.

Elimination : Finally, a molecule of ammonia (B1221849) is eliminated, leading to the formation of the stable, aromatic indole ring alfa-chemistry.com.

Other cyclization pathways, such as the Cadogan and Bartoli syntheses, rely on reductive cyclization mechanisms, often starting from nitroarenes rsc.orgacs.org. Photocatalytic methods have also emerged, proceeding through radical cyclization pathways to form the indole nucleus under green conditions mdpi.com.

Investigation of Condensation Reaction Mechanisms

Condensation reactions are crucial for modifying the side chains of indole derivatives. The Knoevenagel condensation, for instance, is frequently used to react an aldehyde or ketone with an active methylene (B1212753) compound acgpubs.org. The mechanism typically proceeds as follows:

Enolate Formation : A base (like piperidine) abstracts an acidic α-proton from the active methylene compound to form a stabilized enolate or carbanion rsc.org.

Nucleophilic Addition : The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., indole-3-carboxaldehyde) nih.gov. This step is analogous to the aldol (B89426) addition libretexts.org.

Dehydration : The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product. This elimination is often spontaneous, especially when the resulting double bond is part of a conjugated system acgpubs.orglibretexts.org.

These reactions can be part of a multi-component cascade, where an initial Knoevenagel condensation creates an intermediate that then undergoes a subsequent Michael addition or cyclization, allowing for the rapid construction of complex molecular architectures rsc.orgnih.gov.

Optimization of Synthetic Methods and Reaction Yields

The optimization of synthetic protocols for indole derivatives is a critical area of research aimed at improving reaction efficiency, increasing product yields, and developing more environmentally benign procedures. Traditional methods for the synthesis of nitroindole compounds, in particular, have often been associated with challenges such as low yields and the use of harsh or hazardous reagents like concentrated nitric acid. nih.gov Consequently, significant effort has been directed towards refining these methodologies for compounds like this compound and its structural analogs.

Detailed research into the synthesis of analogous 3-nitroindoles has provided valuable insights into reaction optimization. A key strategy involves the development of non-acidic and non-metallic conditions for nitration. nih.gov In one such approach, the reaction to produce tert-butyl 3-nitro-1H-indole-1-carboxylate, a structural analog, was systematically optimized by varying several parameters, including the choice of ammonium salt, anhydride, solvent, and temperature. nih.gov

The initial conditions using tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride in dichloromethane (DCM) at 0–5 °C yielded the product in 78%. nih.gov The investigation revealed that the choice of both the cation of the nitrate salt and the type of anhydride significantly impacts the reaction's success. For instance, replacing tetramethylammonium nitrate with tetrabutylammonium (B224687) nitrate resulted in a lower yield of 56%, while potassium nitrate gave only trace amounts of the product. nih.gov Similarly, acetic anhydride was found to be incapable of facilitating the reaction, and triflic anhydride produced only trace yields. nih.gov

The solvent and reaction temperature were also identified as crucial factors. The yield was dramatically improved to 97% when acetonitrile (B52724) was used as the solvent instead of DCM (78%), THF (41%), or DMSO (trace amounts). nih.gov Temperature control was also vital; reducing the temperature to -20 °C halted the reaction, whereas increasing it to 25 °C led to only trace product formation. nih.gov These findings highlight the sensitivity of the reaction to specific conditions.

The results of this systematic optimization are summarized in the table below.

Table 1: Optimization of Reaction Conditions for the Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate

| Entry | Ammonium Salt | Anhydride | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 78 |

| 2 | KNO₃ | (CF₃CO)₂O | DCM | 0–5 | Trace |

| 3 | NBu₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 56 |

| 4 | NMe₄NO₃ | (Ac)₂O | DCM | 0–5 | NR |

| 5 | NMe₄NO₃ | (CF₃SO₂)₂O | DCM | 0–5 | Trace |

| 6 | NMe₄NO₃ | (CF₃CO)₂O (2 equiv.) | DCM | 0–5 | 85 |

| 7 | NMe₄NO₃ | (CF₃CO)₂O | THF | 0–5 | 41 |

| 8 | NMe₄NO₃ | (CF₃CO)₂O | DMSO | 0–5 | Trace |

| 9 | NMe₄NO₃ | (CF₃CO)₂O | CH₃CN | 0–5 | 97 |

| 10 | NMe₄NO₃ | (CF₃CO)₂O | DCM | -20 | NR |

| 11 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 25 | Trace |

NR: No Reaction. Data sourced from a study on regioselective synthesis of 3-nitroindoles. nih.gov

Furthermore, studies on these optimized protocols have shown that they are compatible with a range of substituents on the indole ring. For instance, the reaction proceeds smoothly when the 5-position of the indole is substituted with a nitro group or a halogen, leading to good or excellent yields of the corresponding 3-nitroindole derivatives. nih.gov This indicates that the optimized conditions are applicable for the synthesis of structures highly analogous to this compound.

Another powerful technique for optimizing synthetic yields and reducing reaction times is the use of microwave-assisted synthesis. unina.it In the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, a close analog, a palladium-catalyzed cyclization reaction was performed under both conventional heating and microwave irradiation. unina.it Conventional heating in an oil bath at 80 °C required 16 hours to achieve a good yield (76%). unina.it In contrast, performing the same transformation under microwave irradiation yielded excellent results in a significantly shorter timeframe. unina.it This demonstrates the potential of microwave heating technology to enhance the efficiency of indole synthesis. unina.it The amount of catalyst used is also a critical parameter to optimize; in one study, reducing the palladium catalyst loading from a higher amount to 5 mol% caused the yield to decrease drastically to 19%. unina.it

The principles of optimizing intramolecular cyclization reactions, often catalyzed by acids, are also relevant. In the synthesis of 1-indanones, which are structurally related cyclic ketones, various acids have been employed to maximize yields. beilstein-journals.org For example, the cyclization of 3-arylpropionic acids catalyzed by Tb(OTf)₃ at high temperatures resulted in yields of up to 74%, while trifluoromethanesulfonic acid was used for the quantitative cyclization of an ester to form the unsubstituted 1-indanone. beilstein-journals.org These examples underscore the importance of selecting the appropriate catalyst and conditions to achieve high yields in cyclization reactions that form the core structures of these molecules. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 1 5 Nitro 1h Indol 3 Yl Ethan 1 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons on the aromatic portion of the indole ring will exhibit characteristic splitting patterns. The H4 proton, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded of the benzene (B151609) ring protons, appearing as a doublet around δ 8.6 ppm. The H6 proton, positioned meta to the nitro group and ortho to H7, would likely resonate as a doublet of doublets around δ 8.1 ppm. The H7 proton, ortho to the indole nitrogen, would appear as a doublet around δ 7.4 ppm. The H2 proton on the pyrrole (B145914) ring is expected to be a singlet in the aromatic region, likely around δ 8.4 ppm.

The methyl protons of the acetyl group at the C3 position are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(5-nitro-1H-indol-3-yl)ethan-1-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | >10.0 | br s |

| H2 | ~8.4 | s |

| H4 | ~8.6 | d |

| H6 | ~8.1 | dd |

| H7 | ~7.4 | d |

| CH₃ | ~2.5 | s |

Predicted values are based on the analysis of related 5-nitroindole (B16589) and 3-acetylindole (B1664109) structures.

Similar to the proton NMR, a predicted ¹³C NMR spectrum can be constructed. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, likely appearing around δ 195 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 110-145 ppm). The C5 carbon, directly attached to the nitro group, is expected to be significantly deshielded, with a chemical shift around δ 142 ppm. The other quaternary carbons, C3, C3a, C7a, and C5, will also have distinct signals. The remaining CH carbons of the indole ring will appear in the δ 110-130 ppm range. The methyl carbon of the acetyl group will have a characteristic upfield signal around δ 27 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| C2 | ~135 |

| C3 | ~118 |

| C3a | ~128 |

| C4 | ~118 |

| C5 | ~142 |

| C6 | ~117 |

| C7 | ~112 |

| C7a | ~140 |

| CH₃ | ~27 |

Predicted values are based on data from 3-acetylindole and other 5-nitroindole analogues. chemicalbook.comrsc.org

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are essential. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. youtube.comsdsu.edu For instance, cross-peaks would be observed between H6 and H7 on the benzene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It would be used to definitively assign the carbon signals for C2, C4, C6, C7, and the methyl group by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is crucial for identifying the quaternary carbons and piecing together the molecular framework. For example, correlations would be expected from the methyl protons to the carbonyl carbon (C=O) and the C3 of the indole ring. The H2 proton would show correlations to C3, C3a, and C7a.

These advanced techniques, when used in combination, provide a powerful and comprehensive method for the complete structural elucidation of this compound in solution. youtube.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czpressbooks.pub The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring. The presence of the acetyl group would be confirmed by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will produce several bands in the 1400-1600 cm⁻¹ region. libretexts.org

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Acetyl C=O | Stretch | 1650 - 1680 (strong, sharp) |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Nitro N=O | Asymmetric Stretch | 1500 - 1550 (strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₀H₈N₂O₃), the calculated monoisotopic mass is 204.0535 Da. uni.lu In an HRMS experiment, the protonated molecule ([M+H]⁺) would be observed at m/z 205.0608. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for indole derivatives often involve the cleavage of substituents from the indole ring. For this compound, key fragmentation events would be expected to include:

Loss of the acetyl group: Cleavage of the bond between the indole ring and the acetyl group would result in the loss of a CH₃CO radical (43 Da), leading to a significant fragment ion.

Loss of the nitro group: Fragmentation involving the nitro group could occur through the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage within the indole ring: The stable indole ring system can also undergo characteristic fragmentation, although this typically requires higher energy. tsijournals.comscirp.org

Table 4: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₉N₂O₃⁺ | 205.0608 |

| [M+Na]⁺ | C₁₀H₈N₂O₃Na⁺ | 227.0427 |

| [M-H]⁻ | C₁₀H₇N₂O₃⁻ | 203.0462 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of crystal structures of related indole derivatives reveals common structural features. nih.govnih.govresearchgate.net It is expected that the indole ring system would be essentially planar. The acetyl group at the C3 position and the nitro group at the C5 position would also lie in or close to the plane of the indole ring to maximize conjugation.

In the solid state, intermolecular hydrogen bonding involving the indole N-H donor and the oxygen atoms of the acetyl and nitro groups as acceptors would be a dominant feature, influencing the crystal packing. Pi-pi stacking interactions between the aromatic indole rings of adjacent molecules are also likely to be observed. A definitive crystal structure would provide invaluable insight into the solid-state conformation and the supramolecular architecture of this compound.

Chromatographic Purity Assessment Methodologies (e.g., HPLC, TLC)

The purity of this compound and its analogues is a critical parameter, ensuring the reliability and reproducibility of scientific findings. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental in assessing the purity of these compounds. These methods are adept at separating the target compound from starting materials, by-products, and degradation products formed during synthesis and storage.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the quantitative purity assessment of indole derivatives. This method typically employs a non-polar stationary phase (such as C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, its polarity, influenced by the nitro and acetyl groups, dictates its retention behavior.

A typical RP-HPLC method for analyzing substituted indoles would involve a gradient elution to ensure the separation of compounds with a range of polarities. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component (water, often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly performed using a UV-Vis detector, as the indole nucleus and the nitro group are strong chromophores, typically showing significant absorbance around 254 nm or 280 nm. researchgate.net The purity of the compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. For key target compounds in research, a purity of ≥95% as determined by HPLC is often required.

Table 1: Representative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions, identify compounds, and assess purity. tifr.res.in For the analysis of this compound, normal-phase TLC on silica (B1680970) gel plates is a common approach. nih.govepa.gov The separation is governed by the adsorption of the analytes onto the polar silica gel stationary phase and their solvation by the less polar mobile phase.

The choice of the mobile phase, or eluent system, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. silicycle.com The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For many organic compounds, an Rf value between 0.2 and 0.4 is considered ideal for good separation. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the indole ring is UV-active. thepharmajournal.com Staining with reagents like iodine may also be used for compounds that are not UV-active. thepharmajournal.com TLC is an invaluable tool for the initial purity check of synthesized indole derivatives before proceeding to more quantitative methods like HPLC. nih.gov

Table 2: Typical TLC Systems for the Analysis of Substituted Indoles

| Stationary Phase | Mobile Phase (v/v) | Visualization | Application |

| Silica Gel 60 F254 | Hexane / Ethyl Acetate (1:1) | UV (254 nm) | Monitoring reaction progress of moderately polar indoles |

| Silica Gel 60 F254 | Dichloromethane (B109758) / Methanol (95:5) | UV (254 nm) | Analysis of more polar indole derivatives |

| Silica Gel 60 F254 | Toluene / Acetone (8:2) | UV (254 nm), Iodine Vapor | Separation of aromatic nitro compounds |

Structure Activity Relationship Sar Investigations of 1 5 Nitro 1h Indol 3 Yl Ethan 1 One Derivatives

Impact of Substituent Effects on Molecular Properties and Interactions

The nitro group (NO₂) is a strong electron-withdrawing group, and its placement on the indole (B1671886) ring significantly modulates the ring's electron density and reactivity. When positioned at the C5 position, as in 1-(5-nitro-1H-indol-3-yl)ethan-1-one, the nitro group deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic substitution, while influencing the reactivity of the pyrrole (B145914) ring.

Research into the mutagenic activities of various nitro- and methyl-nitro derivatives of indole has shown that the position of the nitro group is a key determinant of biological activity. nih.gov Specifically, a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas substitution at C4 or C7 leads to weakly active or nonmutagenic compounds. nih.gov This highlights the sensitivity of the indole scaffold's biological interactions to the electronic landscape dictated by the nitro substituent's location.

From a chemical reactivity perspective, the presence of a nitro group at the C3 position makes the indole ring electron-poor, enhancing its electrophilic character. researchgate.net This allows 3-nitroindoles to act as effective Michael acceptors or dipolarophiles, readily reacting with electron-rich species. researchgate.net While the title compound has the nitro group at C5, this principle underscores the significant electronic impact of the substituent. The synthesis of 5-nitro-1H-indole derivatives, the precursor to the title compound, is a critical step, and its subsequent reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, are foundational for creating a library of derivatives. nih.gov

| Position of Nitro Group | Effect on Ring Electron Density | Observed Biological/Chemical Property | Reference |

|---|---|---|---|

| C3 | Strongly electron-withdrawing from pyrrole ring | Enhances electrophilic reactivity; acts as a Michael acceptor. | researchgate.net |

| C5 | Electron-withdrawing from benzene ring | Associated with measurable mutagenic activity. | nih.gov |

| C6 | Electron-withdrawing from benzene ring | Associated with measurable mutagenic activity. | nih.gov |

| C4 or C7 | Electron-withdrawing from benzene ring | Weakly or non-mutagenic compounds. | nih.gov |

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) due to their high electronegativity, but electron-donating through resonance (+R effect) via their lone pairs. For halogens, the inductive effect typically dominates. Steric hindrance, which is the effect of the physical size of the substituent, also plays a crucial role. rsc.org

The impact of halogen substituents can be summarized as follows:

Electronic Effects : The electron-withdrawing nature of halogens can alter the acidity of nearby protons and the nucleophilicity of the indole ring, influencing reaction rates and biological interactions.

Steric Effects : The size of the halogen atom (I > Br > Cl > F) can influence the conformation of the molecule and its ability to fit into a biological target's binding site. rsc.org Larger halogens can create significant steric bulk, which may either enhance or hinder binding affinity depending on the topology of the active site.

In the context of indole synthesis, halogenated precursors are often used. For instance, the synthesis of 3-nitroindoles has been successfully performed on 4-chloro- and 4-bromoindole (B15604) substrates, although differences in yield suggest that the nature of the halogen can affect the reaction's efficiency, possibly through steric hindrance. nih.gov The synthesis of compounds like 5-chloro-3-nitro-1-(phenylsulfonyl)indole demonstrates the chemical compatibility of combining nitro and halogen substituents on the indole core. researchgate.net

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Primary Electronic Effect | Common Use/Impact |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Strongly Inductive (-) | Can block metabolic sites, improve binding affinity via H-bonds. |

| Chlorine (Cl) | 1.75 | 3.16 | Inductive (-) > Resonance (+) | Increases lipophilicity, often fills hydrophobic pockets. |

| Bromine (Br) | 1.85 | 2.96 | Inductive (-) > Resonance (+) | Further increases lipophilicity and size. |

| Iodine (I) | 1.98 | 2.66 | Inductive (-) > Resonance (+) | Can form halogen bonds, significantly increases size. |

The ethanone (B97240) side chain at the C3 position of the this compound scaffold is a versatile handle for structural modification to explore the SAR. The carbonyl group and the adjacent methyl group can be chemically transformed to introduce a wide variety of functional groups, thereby altering the molecule's size, polarity, and hydrogen bonding capability.

One effective strategy involves the conversion of the acetyl group into a carbaldehyde via the Vilsmeier-Haack reaction on the 5-nitro-1H-indole precursor. nih.gov This aldehyde intermediate serves as a key building block for further derivatization. Through a one-pot, in-situ reaction involving reductive amination with various substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), a diverse library of amine-containing side chains can be generated. nih.gov For example, reacting the aldehyde with 2-(pyrrolidin-1-yl)ethanamine yields N-((5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine. nih.gov These modifications allow for the exploration of interactions with different regions of a target binding site, potentially leading to improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues.

For indole-based scaffolds, various QSAR studies have been successfully applied:

2D-QSAR : This approach uses descriptors calculated from the 2D representation of the molecule, such as electronic, geometric, and physicochemical properties. researchgate.net Multiple Linear Regression (MLR) is a common method used to build the QSAR model. researchgate.net

3D-QSAR : These methods consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are used. nih.gov These models calculate steric and electrostatic fields around aligned molecules and correlate these fields with biological activity. A 3D-QSAR study on a series of indole derivatives targeting the serotonin (B10506) transporter yielded robust models with high predictive power, as indicated by their statistical validation parameters. nih.gov

A typical QSAR study involves calculating various descriptors (e.g., chemical hardness, softness, chemical potential, lipophilicity) and using statistical methods to create a predictive model. nih.govjbiochemtech.com The quality of a QSAR model is assessed using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.gov

| Model | q² (Cross-validated) | R² (Non-cross-validated) | Interpretation |

|---|---|---|---|

| CoMFA | 0.625 | 0.967 | Indicates a model with good internal predictive ability. |

| CoMSIA | 0.523 | 0.959 | Indicates a model with good internal predictive ability. |

Pharmacophore Modeling and Lead Optimization Strategies for Indole Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. researchgate.net This model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features, a process known as virtual screening. nih.gov The pharmacophore approach is highly valuable for both hit discovery and the subsequent optimization of lead compounds. researchgate.net

Once a "hit" or "lead" compound like a derivative of this compound is identified, lead optimization is undertaken to improve its drug-like properties. oncodesign-services.com This iterative process involves synthesizing and testing new analogues to enhance potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). oncodesign-services.com

Key lead optimization strategies for indole scaffolds include:

SAR-Guided Chemical Modification : As described in section 5.1, systematic modifications are made to the indole core, the nitro group position, and the ethanone side chain to build a comprehensive SAR. nih.govnih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's metabolic stability or reduce toxicity without losing affinity.

Structure-Based Design : If the 3D structure of the biological target is known, computational docking can be used to visualize how analogues bind and to design new modifications that enhance key interactions.

For example, the optimization of 1-(1H-indol-1-yl)ethanone derivatives as bromodomain inhibitors involved extensive chemical synthesis and biological testing, leading to a compound with a potent IC₅₀ value of 0.037 μM and high selectivity. nih.gov This process exemplifies a successful lead optimization campaign based on an indole scaffold.

In Vitro Investigations of Molecular Interactions and Cellular Pathways

Binding Studies with Macromolecular Targets, e.g., DNA G-quadruplexes

Investigations into the interactions of 5-nitroindole (B16589) derivatives with macromolecular targets have highlighted their affinity for non-canonical DNA structures known as G-quadruplexes. These structures are prevalent in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-Myc.

Biophysical and biological analyses have demonstrated that certain pyrrolidine-substituted 5-nitroindole scaffolds can effectively bind to the c-Myc promoter G-quadruplex. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has shown that some of these derivatives interact with the terminal G-quartets of the G-quadruplex in a 2:1 stoichiometry. nih.gov The 5-nitro group on the indole (B1671886) core has been identified as a critical feature for this binding activity. nih.gov This interaction is significant as the stabilization of G-quadruplex structures in promoter regions can inhibit gene transcription.

Exploration of Biochemical Pathway Modulation

The binding of 5-nitroindole derivatives to the c-Myc G-quadruplex directly impacts the c-Myc signaling pathway. The c-Myc protein is a key transcription factor that regulates numerous cellular processes, including proliferation, growth, and metabolism. nih.gov

Studies have shown that by stabilizing the G-quadruplex in the c-Myc promoter, these compounds can downregulate the expression of the c-Myc gene at both the transcriptional and translational levels. nih.gov This modulation of the c-Myc pathway is a crucial aspect of the observed anti-proliferative effects of these compounds in cancer cell lines. nih.gov The targeted downregulation of a key oncogene like c-Myc represents a significant area of interest in the development of novel therapeutic strategies. nih.govfrontiersin.org

Mechanistic Studies at the Molecular and Subcellular Levels

Further investigations have delved into the specific molecular and subcellular mechanisms through which 5-nitroindole derivatives exert their effects. These studies have focused on the generation of reactive oxygen species and the impact on cell cycle progression.

Investigations into Reactive Oxygen Species (ROS) Generation

A notable finding is the ability of 5-nitroindole derivatives to increase the concentration of intracellular reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that can, at high levels, induce cellular stress and lead to apoptosis (programmed cell death). The pro-oxidant activity of these compounds is considered a contributing factor to their anti-proliferative effects. nih.gov

Analysis of Effects on Cellular Cycle Progression

The modulation of the c-Myc pathway and the generation of ROS by 5-nitroindole derivatives have a direct impact on the cell cycle. In vitro cellular studies using techniques such as fluorescence-activated cell sorting (FACS) have revealed that treatment with these compounds can lead to cell cycle arrest. nih.gov Specifically, a prominent arrest in the sub-G1/G1 phase of the cell cycle has been observed in cancer cells treated with certain 5-nitroindole derivatives. nih.govnih.gov This disruption of the normal cell cycle progression prevents cell division and proliferation.

In Vitro Studies in Microbial Systems

While the primary focus of research on 5-nitroindole derivatives has been on their anticancer properties, the broader class of indole derivatives has been investigated for antimicrobial activity. The indole scaffold is a common motif in many natural and synthetic compounds with biological activity. However, specific data on the in vitro antimicrobial or antifungal activity of 1-(5-nitro-1H-indol-3-yl)ethan-1-one or closely related 5-nitroindole derivatives is not extensively available in the current scientific literature. Further research is needed to fully explore the potential of this specific compound and its derivatives against various microbial systems.

Below is a table summarizing the in vitro investigations of 5-nitroindole derivatives:

| Area of Investigation | Key Findings | Techniques Used | References |

| Binding to Macromolecular Targets | Binds to c-Myc promoter G-quadruplexes, with the 5-nitro group being crucial for this interaction. | NMR Spectroscopy, Biophysical Assays | nih.gov |

| Biochemical Pathway Modulation | Downregulates c-Myc expression at both transcriptional and translational levels. | Gene and Protein Expression Analysis | nih.gov |

| ROS Generation | Increases intracellular levels of reactive oxygen species. | Cellular Assays | nih.govnih.gov |

| Cellular Cycle Progression | Induces cell cycle arrest, primarily in the sub-G1/G1 phase. | Flow Cytometry (FACS) | nih.govnih.gov |

| Microbial Systems | Limited specific data available for this compound. Broader indole derivatives show antimicrobial potential. | N/A | N/A |

Advanced Applications and Future Research Directions for 1 5 Nitro 1h Indol 3 Yl Ethan 1 One

Utility as Heterocyclic Building Blocks in the Synthesis of Complex Molecules

The strategic positioning of the nitro and acetyl groups on the indole (B1671886) core of 1-(5-nitro-1H-indol-3-yl)ethan-1-one provides multiple reactive sites, rendering it an exceptionally useful building block for the synthesis of more complex molecular architectures. The 3-acetyl group, in particular, serves as a versatile handle for a variety of chemical transformations.

The carbonyl functionality of the acetyl group can readily participate in condensation reactions with various nucleophiles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused indoles, a class of compounds with known biological activities. Similarly, condensation with hydroxylamine (B1172632) can yield oxime derivatives, which have been explored for their potential as antimicrobial agents. The methyl group of the acetyl moiety is also reactive and can undergo aldol-type condensations with aldehydes to form α,β-unsaturated ketones, which are valuable intermediates for further functionalization.

Furthermore, the indole nitrogen can be alkylated or acylated to introduce additional diversity. The presence of the electron-withdrawing nitro group at the 5-position influences the reactivity of the indole ring, directing electrophilic substitution reactions and modifying the nucleophilicity of the indole nitrogen. This electronic modulation is crucial for controlling the regioselectivity of subsequent synthetic steps.

The utility of 3-acetylindoles as precursors to bioactive natural products is well-documented. By analogy, this compound can serve as a key starting material for the synthesis of complex alkaloids and other natural product analogues. The nitro group can be reduced to an amino group, which can then be further functionalized, opening pathways to a wide range of substituted indole derivatives.

Design and Development of Novel Chemical Entities Based on the Indole Motif

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers a unique starting point for the design and development of novel chemical entities (NCEs) with potential therapeutic applications.

The 5-nitroindole (B16589) moiety has been incorporated into compounds with a range of biological activities, including anticancer and antimicrobial properties. For example, derivatives of 5-nitroindole have been investigated as c-Myc G-quadruplex binders with potential as anticancer agents. The acetyl group at the 3-position provides a convenient point for modification to explore structure-activity relationships (SAR). By reacting the acetyl group to form different heterocyclic rings or introducing various substituents, libraries of novel compounds can be generated and screened for biological activity.

One promising avenue is the synthesis of hybrid molecules that combine the 5-nitroindole scaffold with other pharmacophores. For instance, chalcone-like compounds can be synthesized through the condensation of the acetyl group with various aromatic aldehydes. Chalcones are known to exhibit a wide range of biological activities, and their combination with the indole motif could lead to synergistic effects.

The development of new indole-based compounds often involves a multi-component reaction (MCR) approach, which allows for the rapid assembly of complex molecules from simple starting materials. This compound can be a valuable component in such reactions, contributing to the diversity and complexity of the resulting molecular scaffolds.

Advancements in Synthetic Methodologies for Indole Acetophenones

The synthesis of indole acetophenones, including this compound, has been the subject of considerable research, leading to the development of more efficient and environmentally friendly methodologies. Classical methods for the synthesis of 3-acetylindoles often involve Friedel-Crafts acylation of indoles, which can suffer from harsh reaction conditions and poor regioselectivity.

More recent advancements have focused on the use of milder reagents and catalytic systems. For instance, regioselective nitration of indoles at the 3-position can be achieved under non-acidic and non-metallic conditions, providing a greener route to 3-nitroindoles which can then be further functionalized. The synthesis of 3-acetylindoles can also be achieved through various other strategies, including the palladium-catalyzed cyclization of 2-bromoanilines with but-3-en-2-one.

The application of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of indole derivatives. These modern synthetic methods are crucial for the efficient and sustainable production of this compound and its derivatives for further research and development.

Integration of Computational and Experimental Approaches in Chemical Research

The synergy between computational and experimental chemistry has become a powerful tool in modern chemical research, enabling a deeper understanding of molecular properties and reactivity, and guiding the design of new molecules and synthetic routes. In the context of this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) calculations can be employed to study the geometric and electronic properties of the molecule. These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic strategies for its further functionalization. For instance, the calculated molecular electrostatic potential (MEP) can identify the regions of the molecule that are most susceptible to interaction with other reagents.

Computational studies on nitro-substituted indoles have been used to evaluate their potential as high-energy-density compounds, providing information on their thermodynamic stability and detonation properties. While not directly applicable to its use as a pharmaceutical intermediate, these studies demonstrate the power of computational methods to predict the physicochemical properties of such molecules.

Molecular docking simulations can be used to predict the binding affinity of derivatives of this compound to specific biological targets. This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The combination of these computational predictions with experimental validation through synthesis and biological testing provides a robust framework for the rational design of new bioactive molecules.

Exploration of New Research Avenues for Indole-Based Chemical Systems

The versatile nature of the this compound scaffold opens up numerous avenues for future research. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel transformations and the synthesis of new and complex heterocyclic systems.

A key area for future investigation is the development of enantioselective reactions involving the acetyl group. The synthesis of chiral indole derivatives is of great importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. The development of catalytic asymmetric methods for the functionalization of the acetyl group would provide access to a wide range of enantiomerically enriched indole derivatives.

The application of this compound in the synthesis of novel materials is another promising research direction. The indole ring is known to have interesting photophysical properties, and the introduction of a nitro group can further modulate these properties. Derivatives of this compound could be explored for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the exploration of the biological activity of new derivatives of this compound is a vast and largely untapped area. High-throughput screening of compound libraries derived from this scaffold against a wide range of biological targets could lead to the identification of new lead compounds for the treatment of various diseases. The continued investigation of this versatile building block holds great promise for advancements in both synthetic chemistry and drug discovery.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。